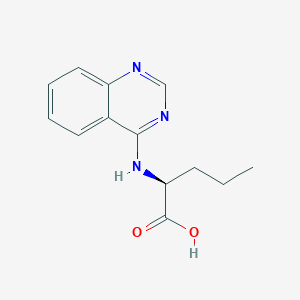

N-4-Quinazolinylnorvaline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(quinazolin-4-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-5-11(13(17)18)16-12-9-6-3-4-7-10(9)14-8-15-12/h3-4,6-8,11H,2,5H2,1H3,(H,17,18)(H,14,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGCVTKJHOBMQR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352387 | |

| Record name | N-4-QUINAZOLINYLNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008675-41-9 | |

| Record name | N-4-QUINAZOLINYLNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N 4 Quinazolinylnorvaline

Established Synthetic Routes to the Quinazoline (B50416) Core

The quinazoline ring system is a prominent scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research for over a century. The developed methodologies range from traditional cyclization and condensation reactions to more recent, highly efficient catalytic approaches.

Classic Cyclization and Condensation Reactions

The bedrock of quinazoline synthesis lies in a variety of named reactions that involve the cyclization and condensation of anthranilic acid derivatives or related ortho-substituted anilines. These methods, while foundational, often require stringent reaction conditions such as high temperatures.

One of the most well-known methods is the Niementowski Quinazoline Synthesis , which typically involves the condensation of anthranilic acid with an amide. A variation of this is the reaction of anthranilic acid with formamide, which serves as both a reactant and a solvent, to produce the parent quinazoline. The Bischler synthesis offers another pathway, proceeding from 2-aminobenzylamine and an acyl halide to form a dihydroquinazoline (B8668462) intermediate, which is then oxidized to the final quinazoline.

Other classical approaches include the reaction of anthranils with ammonia (B1221849) and the thermal cyclization of N-acyl-anthranilic acids. These methods, while historically significant, have in some cases been superseded by more modern techniques that offer milder reaction conditions and broader substrate scope.

Modern Catalyst-Mediated Approaches

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines. These modern methods often provide higher yields, greater functional group tolerance, and more environmentally benign reaction conditions compared to their classical counterparts.

Metal-catalyzed coupling reactions are at the forefront of these advancements. For instance, palladium-catalyzed reactions have been extensively developed for quinazoline synthesis. One such strategy involves the carbonylative annulation of 2-aminobenzonitriles with various coupling partners. Copper-catalyzed reactions have also proven effective, such as the coupling of 2-halobenzonitriles with amides or amidines, followed by cyclization.

Oxidative cyclization represents another powerful tool. This approach often involves the reaction of 2-aminobenzylamines or 2-aminobenzyl alcohols with nitriles or aldehydes under oxidative conditions, frequently employing catalysts based on metals like copper, iron, or ruthenium. These reactions can proceed through aerobic oxidation, making them attractive from a green chemistry perspective.

One-Pot and Multicomponent Reactions for Efficiency

In the quest for synthetic efficiency and atom economy, one-pot and multicomponent reactions (MCRs) have emerged as highly valuable strategies for the construction of the quinazoline core. These reactions combine two or more synthetic steps into a single operation without the need for isolating intermediates, thereby saving time, reagents, and solvents.

A common MCR for quinazoline synthesis involves the reaction of an isatoic anhydride, an aldehyde, and an amine in the presence of a suitable catalyst. This approach allows for the rapid generation of diverse quinazoline derivatives. Another example is the three-component reaction of 2-aminobenzonitriles, aldehydes, and ammonium (B1175870) acetate (B1210297).

These efficient strategies are not only valuable for their practicality but also for their ability to generate libraries of quinazoline-based compounds for drug discovery and other applications.

Specific Approaches for Incorporating the Norvaline Moiety at the N-4 Position

Once the quinazoline core is synthesized, the next critical step is the introduction of the norvaline side chain at the 4-position. This is typically achieved through the nucleophilic substitution of a suitable leaving group on the quinazoline ring by the amino group of norvaline.

Amino Acid Functionalization Strategies

The most common precursor for the introduction of an amino acid at the 4-position is 4-chloroquinazoline (B184009), which is readily prepared from the corresponding 4-quinazolone. The chlorine atom at the 4-position is highly susceptible to nucleophilic attack by amines.

The reaction between 4-chloroquinazoline and norvaline (or its ester derivative) is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride that is formed during the reaction. The choice of solvent and base can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

| 4-Chloroquinazoline | L-Norvaline methyl ester | Dichloromethane | Triethylamine | N-(Quinazolin-4-yl)-L-norvaline methyl ester |

| 4-Chloroquinazoline | L-Norvaline | Ethanol | Potassium carbonate | N-(Quinazolin-4-yl)-L-norvaline |

Protecting Group Chemistry in N-4-Quinazolinylnorvaline Synthesis

To prevent unwanted side reactions and ensure the selective formation of the desired product, protecting group chemistry is often employed. The carboxylic acid group of norvaline is typically protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction with 4-chloroquinazoline.

This protection serves two main purposes: it enhances the solubility of the amino acid in organic solvents and prevents the carboxylic acid from participating in any undesired reactions. After the successful coupling of the protected norvaline to the quinazoline core, the ester group can be easily removed by hydrolysis under basic or acidic conditions to yield the final this compound.

The use of protecting groups is a fundamental strategy in peptide synthesis and is equally important in the synthesis of amino acid-substituted heterocycles like this compound, ensuring a clean and efficient reaction pathway.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues typically involves the construction of the quinazoline core followed by coupling with a norvaline derivative, or the modification of a pre-formed this compound molecule. The versatility of the quinazoline scaffold allows for extensive derivatization. mdpi.comnih.gov

Structural Modification at the Quinazoline Ring

Modifications to the quinazoline ring are a primary strategy for creating diverse analogues. These changes can be introduced either before or after coupling with the norvaline side chain and are aimed at altering the molecule's physicochemical properties.

Substitution at C-2 and C-4 Positions: The C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a key site for introducing the norvaline moiety, typically starting from a 4-chloroquinazoline intermediate. chim.it The C-2 position can also be functionalized with various groups like methyl, phenyl, or thiol groups to modulate activity. nih.govencyclopedia.pub

Modifications on the Benzene (B151609) Ring: The benzene portion of the quinazoline core offers multiple positions (e.g., C-6, C-7, C-8) for substitution. mdpi.comnih.gov Halogenation, particularly at the C-6 and C-7 positions, is a common strategy. nih.govmdpi.com For instance, the synthesis of 2,6-disubstituted(3H)-quinazolin-4-ones often starts from 6-bromoanthranilic acid, which is then elaborated and the bromo-substituent is later replaced via cross-coupling reactions. mdpi.com These positions can also be functionalized with alkoxy, amino, or other groups to fine-tune the electronic and steric properties of the molecule. mdpi.com

| Modification Strategy | Reagents and Conditions | Purpose of Modification | Reference |

| C-4 Amination | Nucleophilic substitution with norvaline ester on 4-chloroquinazoline | Introduction of the amino acid side chain | chim.it |

| C-6/C-7 Substitution | Suzuki-Miyaura or Buchwald-Hartwig cross-coupling on a bromo-quinazoline precursor | Diversification of the core structure | mdpi.com |

| C-2 Functionalization | Use of variously substituted N-acylanthranilic acids in the initial cyclization | Introduction of diverse groups at the C-2 position | google.com |

| C-H Functionalization | Rhodium-catalyzed C-H activation | Direct and selective introduction of functional groups without pre-functionalization | chim.it |

Stereochemical Considerations in Synthesis

Since this compound contains a chiral center in the norvaline moiety, controlling the stereochemistry is critical. The use of enantiomerically pure starting materials is the most direct approach.

Chiral Pool Synthesis: The synthesis typically starts from a commercially available, enantiomerically pure form of norvaline (either L-norvaline or D-norvaline). This ensures that the stereochemistry of the final product is pre-determined. For example, coupling L-norvaline methyl ester with a 4-chloroquinazoline derivative would yield the corresponding L-isomer of this compound methyl ester.

Stereoselective Synthesis: In cases where the desired stereoisomer of the amino acid is not readily available, asymmetric synthesis methods can be employed. This might involve stereoselective alkylation of a glycine-derived Schiff base or enzymatic resolution of a racemic mixture of norvaline derivatives. While more complex, these methods offer flexibility. Research on the stereoselective synthesis of novel amino acids, which can be applied to norvaline analogues, often utilizes methods like the Wittig reaction under phase-transfer conditions to create unsaturated precursors without racemization. acs.org

Confirmation of Stereochemical Integrity: Throughout the synthesis, it is crucial to use analytical techniques that can confirm the retention of stereochemistry. Chiral chromatography (HPLC or GC) is the standard method for separating and quantifying enantiomers, ensuring that no racemization has occurred during the reaction steps.

Advanced Derivatization Techniques (e.g., Late-Stage Functionalization)

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into complex molecules like this compound at a late step in the synthetic sequence. nih.gov This approach avoids the need to re-synthesize analogues from scratch.

C-H Functionalization: Direct C-H functionalization is a prominent LSF technique. chim.it For the quinazoline core, this can be achieved through metal-catalyzed reactions (e.g., using palladium, rhodium, or iridium) or via radical processes. researchgate.netchim.itacs.org These methods allow for the regioselective introduction of alkyl, aryl, or other functional groups onto the quinazoline ring system, which might otherwise be difficult to install. researchgate.netacs.org For instance, electrochemically enabled C4-H functionalization allows for the introduction of various groups onto the quinazoline scaffold under mild conditions. researchgate.netacs.org

Skeletal Editing: More advanced techniques involve the modification of the core heterocyclic skeleton itself. For example, methods have been developed for the skeletal editing of related nitrogen heterocycles like indoles to insert a nitrogen atom, thereby converting them into quinazolines. chemrxiv.org While not a direct derivatization of this compound, this highlights the potential for innovative strategies to access novel quinazoline cores that could then be coupled with norvaline.

| LSF Technique | Catalyst/Reagents | Targeted Position | Potential Modification | Reference |

| Minisci-type Reaction | Photocatalyst (e.g., Iridium complex), radical precursor | Electron-deficient positions of the quinazoline ring | Introduction of alkyl and aminoalkyl groups | nih.gov |

| Electrochemical C-H Functionalization | Electro-catalysis, various coupling partners | C4 and C3 positions | Introduction of benzoyl, acetyl, phenol, phosphonate (B1237965) groups | researchgate.netacs.org |

| Skeletal Editing | Hypervalent iodine, silyl-protected precursors | Core heterocyclic structure | Conversion of related heterocycles (e.g., indoles) into quinazolines | chemrxiv.org |

Purification and Characterization Techniques for Synthetic Intermediates and Final Compound

The purification and characterization of this compound and its synthetic intermediates are essential to ensure the identity and purity of the final compounds.

Purification Methods:

Column Chromatography: This is the most common technique for purifying intermediates and the final products in quinazoline synthesis. nih.govnih.gov Silica gel is typically used as the stationary phase, with a gradient of solvents like ethyl acetate and hexane (B92381) or chloroform (B151607) and methanol (B129727) to elute the desired compound. nih.govnih.gov

Crystallization: When the product is a solid, crystallization from a suitable solvent system is an effective method for achieving high purity. This is often used as the final purification step.

Preparative Thin-Layer Chromatography (TLC): For small-scale synthesis, preparative TLC can be used to isolate pure compounds. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC, including chiral HPLC for separating stereoisomers, is employed.

Characterization Techniques (excluding basic identification):

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals, especially for complex analogues with multiple substituents. This helps in confirming the regiochemistry of substitutions and the connectivity of the norvaline side chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, which confirms their elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure, including the relative and absolute stereochemistry. This is the gold standard for structural confirmation. researchgate.net

Biological Activity and Mechanistic Investigations of N 4 Quinazolinylnorvaline

Enzyme Inhibition Studies

Derivatives of the quinazoline (B50416) core are widely recognized as potent enzyme inhibitors, targeting a variety of enzyme classes. nih.govresearchgate.net

Mechanism of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive, Irreversible)

The mechanism of inhibition for quinazoline derivatives varies depending on the specific compound and target enzyme. Many quinazoline-based kinase inhibitors act as ATP-competitive inhibitors, binding reversibly to the kinase active site. nih.gov However, non-competitive mechanisms have also been described. For example, a quinazoline derivative has been reported as a non-competitive inhibitor of the ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1). nih.gov The type of inhibition is a critical aspect of a compound's pharmacological profile and must be determined experimentally through kinetic studies. ucl.ac.ukkhanacademy.orgjackwestin.com

Determination of Inhibition Constants (e.g., IC50, Ki)

The potency of an enzyme inhibitor is quantified by inhibition constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). ucl.ac.uksigmaaldrich.com For the broader quinazoline class, a wide range of potencies has been reported. For example, certain quinazolin-4-one derivatives show potent inhibitory activity against SARS-CoV-2 Mpro with IC50 values as low as 85 nM. nih.gov In the context of kinase inhibition, derivatives have demonstrated IC50 values in the low micromolar to nanomolar range against targets like EGFR and VEGFR-2. ekb.egnih.gov Similarly, Ki values below 105 nM have been reported for quinazoline analogues against human NPP1. nih.gov These values are crucial for structure-activity relationship (SAR) studies and drug development but are specific to the individual compound and target being tested.

Based on a thorough review of the available search results, it is not possible to generate the requested article on the chemical compound “N-4-Quinazolinylnorvaline.” The search for specific data regarding its biological activities, including receptor modulation, cellular responses, and signaling pathway interactions, did not yield any information directly pertaining to this specific molecule.

The user's instructions strictly require that the article focus solely on "this compound" and adhere to a detailed outline. The provided search results discuss related but distinct classes of compounds, such as quinazolin-4-one derivatives, quinazoline-sulfonamides, and quinoline-N-oxides. Using information from these related compounds to describe "this compound" would be scientifically inaccurate and would violate the explicit instructions to not introduce information that falls outside the scope of the specified compound.

Therefore, without any scientific literature or data on "this compound" itself, generating the requested content is not feasible.

Molecular Interaction Studies

There is no available experimental data from techniques such as isothermal titration calorimetry, surface plasmon resonance, or other biophysical assays that would define the kinetic (k_on, k_off) or thermodynamic (K_d, ΔG, ΔH, ΔS) profile of this compound with any specific protein target.

Specific information detailing the hydrogen bonds and hydrophobic interactions of this compound within a protein binding site is not available. Structural data from X-ray crystallography or computational docking studies for this particular compound have not been identified in the public domain. For related quinazoline derivatives, studies have shown that the nitrogen atoms in the quinazoline ring are common hydrogen bond acceptors, while the aromatic rings frequently participate in hydrophobic and π-stacking interactions. researchgate.netnih.gov However, the specific interactions are critically dependent on the unique side chains of the ligand and the topology of the protein's active site.

Structure Activity Relationship Sar and Rational Design of N 4 Quinazolinylnorvaline Analogues

Core Quinazoline (B50416) Scaffold Contribution to Activity

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds, including several approved drugs. nih.gov Its rigid, bicyclic structure provides a defined orientation for substituents, facilitating specific interactions with biological targets. The nitrogen atoms at positions 1 and 3 are key features, capable of forming hydrogen bonds with amino acid residues in protein binding sites, a critical factor for the affinity and activity of many quinazoline-based inhibitors.

Role of the N-4 Norvaline Substituent in Biological Potency and Selectivity

The substituent at the N-4 position of the quinazoline ring is pivotal in determining the biological potency and selectivity of the resulting analogues. In the case of N-4-Quinazolinylnorvaline, the norvaline moiety, an amino acid with a straight-chain propyl side group, plays a multifaceted role.

The amino acid nature of the substituent can influence the molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for its pharmacokinetic profile. The carboxylic acid and amino groups of the norvaline substituent provide additional points for hydrogen bonding, potentially enhancing the molecule's affinity for its target.

The length and branching of the amino acid side chain are critical determinants of potency and selectivity. The n-propyl side chain of norvaline will occupy a specific region of the target's binding pocket. Variations in the size and lipophilicity of this side chain can either improve or diminish the binding affinity. For instance, replacing norvaline with amino acids having smaller (e.g., alanine) or larger (e.g., leucine) side chains would probe the spatial constraints of the binding pocket and could lead to analogues with altered activity profiles.

Impact of Stereochemistry on Biological Activity

The introduction of a chiral center, such as the α-carbon of the norvaline substituent, means that this compound can exist as different stereoisomers (enantiomers and diastereomers). It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. The differential interaction of stereoisomers with chiral biological macromolecules like proteins and enzymes can lead to significant differences in their potency, selectivity, and metabolic stability.

One enantiomer may exhibit significantly higher affinity for the target binding site due to a more favorable three-dimensional arrangement of its functional groups. The other enantiomer might be less active or even inactive. This stereoselectivity arises from the specific chiral environment of the binding pocket, which can accommodate one stereoisomer more effectively than the other. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound are essential to identify the most active and potent configuration.

Substituent Effects at Different Positions of the Quinazoline Ring (e.g., C-2, C-6)

C-6 Position: The C-6 position is also a common point for substitution. The introduction of different functional groups at this position can modulate the electronic properties of the quinazoline ring and provide additional interaction points with the target protein. For example, the addition of electron-withdrawing groups like halogens (e.g., chlorine, bromine) or electron-donating groups (e.g., methoxy) can alter the molecule's potency and selectivity. nih.gov Structure-activity relationship studies have shown that the type of substituent at the 6-position can follow a trend where halogens like iodine and bromine lead to better activity than a methoxy (B1213986) group or an unsubstituted position. acs.org

The following table summarizes the general effect of substituents at different positions on the quinazoline ring based on broader studies of 4-aminoquinazoline derivatives.

| Position | Type of Substituent | General Effect on Activity |

| C-2 | Small alkyl groups (e.g., methyl) | Can improve potency acs.org |

| C-4 | Amino acid moieties (e.g., norvaline) | Influences potency, selectivity, and pharmacokinetics |

| C-6 | Halogens (I, Br) | Generally increases activity acs.org |

| C-6 | Methoxy group | Limited positive effect on activity acs.org |

Rational Design Principles for this compound Derivatives

The development of novel this compound derivatives with improved therapeutic potential is guided by several rational design principles. These strategies leverage structural information and computational methods to design molecules with a higher probability of success.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is a powerful strategy for hit identification and lead optimization. youtube.com In the context of this compound, the quinazoline core and the norvaline substituent can be considered as two distinct fragments. FBDD approaches would involve screening libraries of small, low-molecular-weight fragments to identify those that bind to the target of interest.

Once a fragment that binds to a specific sub-pocket is identified, it can be "grown" or "linked" with other fragments to create a more potent lead compound. For instance, if a quinazoline fragment is found to bind to the hinge region of a kinase, and a separate fragment is identified that binds to a nearby hydrophobic pocket, these two can be linked together to create a novel, high-affinity inhibitor. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel chemotypes.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular scaffolds that can retain the biological activity of a known active compound. nih.gov In the case of this compound, scaffold hopping could be employed to replace the quinazoline core with other heterocyclic systems that maintain the key pharmacophoric features required for activity. This can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic or safety profiles.

Design for Specific Target Interactions

The rational design of this compound analogues is centered on optimizing interactions with specific biological targets, primarily enzymes such as kinases and proteases, which are frequently implicated in various pathologies. The design strategy involves modifying the core quinazoline structure and the norvaline side chain to enhance binding affinity, selectivity, and ultimately, biological activity. This approach leverages an understanding of the target's active site topology and key amino acid residues involved in inhibitor binding.

Kinase Inhibitors:

A primary focus in the design of quinazoline-based inhibitors has been the targeting of protein kinases, which play a central role in cellular signaling pathways. nih.govnih.gov Overexpression or mutation of kinases is a hallmark of many cancers, making them attractive therapeutic targets. mdpi.com The 4-aminoquinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors, mimicking the adenine (B156593) portion of ATP to bind to the hinge region of the kinase domain. mdpi.com

Molecular docking studies are instrumental in visualizing the binding modes of these inhibitors. nih.govijcce.ac.irresearchgate.net For this compound analogues, the quinazoline ring is predicted to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. The norvaline side chain can then be oriented towards either the solvent-exposed region or a deeper hydrophobic pocket, depending on the specific kinase.

The design of analogues for enhanced kinase inhibition often involves modifications at several key positions:

Substitution on the Quinazoline Ring: Introducing small, electron-withdrawing or -donating groups at the 6- and 7-positions of the quinazoline ring can modulate the electronic properties of the scaffold and influence binding affinity. These substitutions can also provide additional anchor points for interaction with the protein.

Modification of the Norvaline Side Chain: The alkyl side chain of norvaline can be varied in length and branching to optimize hydrophobic interactions within the ATP-binding pocket. Furthermore, the terminal carboxyl group can be esterified or converted to an amide to alter polarity and hydrogen bonding potential.

| Analogue | Modification | Target Kinase | Predicted Key Interactions | Hypothetical IC₅₀ (nM) |

| N4QN-01 | Parent this compound | EGFR | H-bond with Met793 in the hinge region; Hydrophobic interaction of the norvaline side chain. | 85 |

| N4QN-02 | 6-Chloro substitution on quinazoline | EGFR | Enhanced hydrophobic interaction; H-bond with Met793. | 42 |

| N4QN-03 | Norvaline methyl ester | VEGFR2 | H-bond with Cys919; Hydrophobic interaction with the DFG motif. | 68 |

| N4QN-04 | 7-Methoxy substitution on quinazoline | VEGFR2 | Additional H-bond with the hinge region; Hydrophobic interaction. | 35 |

| N4QN-05 | N-4-Quinazolinylisoleucine (branched side chain) | Aurora Kinase A | Improved hydrophobic packing in the back pocket; H-bond with Ala213. | 55 |

Protease Inhibitors:

The conjugation of amino acids to a heterocyclic scaffold is also a recognized strategy for the design of protease inhibitors. researchgate.net The amino acid moiety can mimic the natural substrate of the protease, leading to competitive inhibition. For this compound analogues, the norvaline component can occupy the S1 or S2 pockets of the protease active site, while the quinazoline core provides a larger platform for interactions with other subsites.

Rational design in this context focuses on:

Mimicking the Transition State: Modifications to the norvaline backbone can be made to mimic the tetrahedral intermediate of peptide bond cleavage, a common strategy for potent protease inhibition.

Exploring Subsite Specificity: The quinazoline ring and substitutions on it can be designed to interact with the S3 and S4 subsites of the protease, thereby increasing both potency and selectivity.

| Analogue | Modification | Target Protease | Predicted Key Interactions | Hypothetical Kᵢ (nM) |

| N4QP-01 | Parent this compound | Cathepsin K | H-bond with Gly66 in the oxyanion hole; Norvaline side chain in the S2 pocket. | 120 |

| N4QP-02 | Norvaline aldehyde | Cathepsin K | Covalent interaction with the catalytic Cys25. | 15 |

| N4QP-03 | 6-Benzyloxy substitution on quinazoline | Thrombin | Interaction with the S3/S4 pocket; H-bond with the backbone. | 95 |

| N4QP-04 | N-4-Quinazolinylarginine (basic side chain) | Trypsin | Salt bridge with Asp189 in the S1 pocket. | 40 |

| N4QP-05 | Norvaline hydroxamate | MMP-9 | Chelation of the active site zinc ion. | 25 |

The data presented in the tables are hypothetical and serve to illustrate the principles of rational drug design for this compound analogues. The actual inhibitory activities would need to be determined through experimental biological assays. The design process is iterative, with insights from molecular modeling and biological testing feeding back into the design of next-generation compounds with improved properties.

Pre Clinical Pharmacological Characterization of N 4 Quinazolinylnorvaline Non Human Focus

The preclinical evaluation of a new chemical entity like N-4-Quinazolinylnorvaline involves a comprehensive assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in various non-human models. These studies are crucial for understanding how the substance is absorbed, distributed, metabolized, and excreted (ADME), and what effects it has on the body.

Pharmacokinetic (PK) Profile in In Vivo Models

Pharmacokinetic studies characterize the journey of a drug through the body. bioivt.com These in vivo studies are typically conducted in multiple animal species (e.g., mice, rats, dogs, monkeys) to understand interspecies differences and to help predict human pharmacokinetics. srce.hr Key parameters such as clearance (CL), volume of distribution at steady state (Vss), half-life (t½), and oral bioavailability (F%) are determined. dovepress.com

Absorption Pathways and Factors Influencing Systemic Exposure (e.g., in vitro gastrointestinal models)

The initial step in a drug's journey after oral administration is absorption, a complex process influenced by the compound's physicochemical properties and its interaction with the gastrointestinal (GI) tract. nih.gov

In Vitro Permeability Assessment : The potential for a compound like this compound to be absorbed across the intestinal barrier is often first evaluated using in vitro models, such as Caco-2 cell monolayers. frontiersin.orgmdpi.com These cells, when grown on a permeable support, differentiate to form a barrier that mimics the human intestinal epithelium. mdpi.com Such studies can determine a compound's apparent permeability (Papp) and identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption by pumping the drug back into the GI lumen. frontiersin.orgnih.gov

Factors Influencing Systemic Exposure : Systemic exposure is governed by the interplay of solubility, permeability, and first-pass metabolism in the gut and liver. nih.gov The stability of the compound in the luminal environment of the intestine is also a critical factor. nih.gov For instance, enzymatic degradation within the intestinal lumen can significantly reduce the amount of drug available for absorption. nih.gov The use of in vitro digestion models can help assess the bioaccessibility of a compound from its formulation, simulating the conditions in the stomach and intestine. mdpi.com

Interactive Table 1: Illustrative In Vitro Permeability Data for a Novel Compound

This table demonstrates the type of data generated from a Caco-2 permeability assay to assess absorption potential and transporter interaction.

| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | Interpretation |

| Control (Low Permeability) | A to B | 0.2 | 1.1 | Low absorption potential |

| Control (High Permeability) | A to B | 25.0 | 0.9 | High absorption potential |

| Test Compound | A to B | 3.5 | 4.8 | Moderate absorption, potential P-gp substrate |

| Test Compound + Inhibitor | A to B | 9.8 | 1.2 | P-gp efflux confirmed |

Note: A to B (apical to basolateral) mimics absorption into the bloodstream. An efflux ratio (B to A / A to B) greater than 2 suggests the compound is actively transported out of the cell.

Distribution to Tissues and Organs (e.g., tissue partitioning in animal models)

Once absorbed, a drug distributes from the systemic circulation into various tissues and organs. nih.gov The extent of distribution is a key factor determining both its efficacy and potential toxicity.

Plasma Protein Binding : The binding of a drug to plasma proteins like albumin is a critical determinant of its distribution, as generally only the unbound (free) fraction of the drug can cross membranes to reach its target site. nih.gov High plasma protein binding can limit tissue distribution and reduce the concentration of the drug available for therapeutic effect. nih.gov

Tissue Distribution Studies : In animal models, typically rats, the distribution of a compound is assessed following administration. frontiersin.org These studies involve collecting various tissues (e.g., liver, kidney, lung, brain, muscle) at different time points to measure the concentration of the compound. This helps to identify tissues where the drug accumulates and provides insight into its volume of distribution (Vss). frontiersin.org A large Vss suggests extensive tissue distribution. dovepress.com For compounds targeting the central nervous system (CNS), the brain-to-plasma exposure ratio is a critical parameter. frontiersin.org

Metabolic Pathways and Identification of Metabolites in Pre-clinical Species

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver. srce.hrwikipedia.org This process facilitates their elimination and can lead to the formation of metabolites that may be active or inactive.

In Vitro Metabolic Stability : The metabolic stability of a compound is initially assessed using in vitro systems like liver microsomes or hepatocytes from different species (including human). srce.hr These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). srce.hr By measuring the rate at which the parent compound disappears over time, researchers can estimate its intrinsic clearance and predict its in vivo hepatic clearance. dovepress.com

Metabolite Identification : Following incubation with liver microsomes or hepatocytes, analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to identify the major metabolic pathways (e.g., oxidation, glucuronidation) and the structure of the resulting metabolites. srce.hrnih.gov Understanding these pathways is crucial, as different species can have different metabolic profiles. srce.hr

Excretion Routes and Clearance Mechanisms

The final stage of the pharmacokinetic process is excretion, where the parent drug and its metabolites are removed from the body.

Excretion Studies : To determine the routes of elimination, mass balance studies are conducted in animal models, often using a radiolabeled version of the compound. bioivt.com Urine, feces, and bile are collected over time to quantify the amount of radioactivity excreted through each pathway. frontiersin.org This reveals the primary routes of elimination from the body, whether renal (urine) or fecal (via biliary excretion). frontiersin.orgnih.gov

Clearance : Systemic clearance (CL) is a measure of the efficiency with which a drug is removed from the bloodstream. It is a critical parameter that, along with the volume of distribution, determines the drug's half-life. dovepress.com Preclinical studies measure clearance in various animal species, and this data can be used in allometric scaling models to predict the human clearance rate. dovepress.comfrontiersin.org

Interactive Table 2: Example Pharmacokinetic Parameters of a Test Compound in Preclinical Species

This table illustrates how key PK parameters for a hypothetical compound might be summarized across different animal models.

| Parameter | Mouse | Rat | Dog | Monkey |

| Clearance (CL) (mL/min/kg) | 25.5 | 15.2 | 5.1 | 8.9 |

| Vss (L/kg) | 2.1 | 1.8 | 4.5 | 3.2 |

| Half-life (t½) (h) | 1.2 | 2.0 | 10.1 | 6.2 |

| Bioavailability (F) (%) | 35 | 45 | 68 | 55 |

Pharmacodynamic (PD) Assessment in Relevant In Vivo Models

Pharmacodynamics involves studying the effects of a drug on the body and the relationship between drug concentration and the observed effect. europa.eu

Dose-Response Relationships in Animal Models

Establishing a dose-response relationship is a fundamental goal of preclinical PD studies. gu.se These studies are essential to understand how the intensity of a drug's effect changes with different doses. researchgate.net

Study Design : In relevant animal models of a specific disease, the compound is administered at several different dose levels. researchgate.net Researchers then measure a specific pharmacological endpoint or biomarker to assess the compound's effect. researchgate.net

Data Analysis : The goal is to characterize the relationship between the administered dose (or the resulting drug exposure) and the magnitude of the response. europa.eu This often involves fitting the data to a model, such as an Emax model, which describes a scenario where the effect increases with dose up to a maximum response. europa.eu These studies help identify the minimum effective dose and the dose range over which the drug provides a therapeutic benefit, which is critical information for planning first-in-human clinical trials. gu.seresearchgate.net

Biomarker Modulation and Efficacy in Disease Models (non-human, e.g., animal models of specific conditions)

No information is publicly available regarding the modulation of specific biomarkers or the efficacy of this compound in any non-human disease models.

Target Engagement Studies in Animal Tissues

There are no publicly accessible studies detailing the target engagement of this compound in animal tissues.

Analytical Methodologies for N 4 Quinazolinylnorvaline Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantification of N-4-quinazolinylnorvaline from complex mixtures. The choice of technique is dependent on the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of quinazoline (B50416) derivatives due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for these compounds. nih.gov

In a typical RP-HPLC setup for quinazoline derivatives, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. researchgate.nettandfonline.comnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol (B129727), and an aqueous buffer. researchgate.nettandfonline.comtandfonline.com The composition of the mobile phase can be adjusted to optimize the separation, and isocratic or gradient elution can be employed. For instance, stability studies on some quinazoline derivatives have utilized a mobile phase composed of a 1:1 mixture of acetate (B1210297) buffer (pH 4.5) and acetonitrile. researchgate.net

Detection is most commonly achieved using an ultraviolet (UV) detector, as the quinazoline ring system possesses strong chromophores that absorb UV light. researchgate.net The selection of a specific wavelength for detection is determined by the absorption maxima of the compound, which is influenced by its specific substitution pattern.

Table 1: Examples of HPLC Conditions for Quinazoline Derivative Analysis

| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|---|

| Quinazoline Derivatives | RP-18 | Acetonitrile/Methanol (95/5, v/v) | 1.0 | UV | tandfonline.comtandfonline.com |

| Quinazoline N3-oxide Derivatives | RP-18 | Acetonitrile | 1.0 | UV | tandfonline.comtandfonline.com |

| Substituted Quinazolinones | C18 | Acetonitrile/Water (85/15, v/v) | 1.0 | UV (260 nm) | researchgate.net |

| Various Quinazoline Derivatives | RP-18 | Acetate buffer (pH 4.5)/Acetonitrile (1:1, v/v) | 1.0 | UV | researchgate.net |

Gas Chromatography (GC) is generally less suitable for the direct analysis of quinazoline derivatives like this compound. This is due to the inherent polarity and relatively low volatility of many compounds in this class, which can lead to poor chromatographic performance and thermal decomposition in the GC inlet. researchgate.net

To overcome these limitations, chemical derivatization is often necessary to increase the volatility and thermal stability of the analytes. researchgate.netjfda-online.com Common derivatization techniques include silylation, which replaces active hydrogens in functional groups like carboxylic acids and amines with a trimethylsilyl (TMS) group. For example, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose.

Once derivatized, the compounds can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov This approach has been used to monitor the synthesis of some 4-substituted quinazoline derivatives. nih.gov

Spectroscopic Techniques for Detection and Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. When coupled with a chromatographic separation technique like HPLC or GC, it provides a high degree of selectivity and sensitivity. Electrospray ionization (ESI) is a commonly used soft ionization technique for quinazoline derivatives, as it minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion. soton.ac.uk

Tandem mass spectrometry (MS/MS) is employed for detailed structural elucidation. soton.ac.ukchromatographyonline.com In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify its different components and their connectivity. soton.ac.ukresearchgate.net The fragmentation pathways of protonated quinazolines are highly dependent on the molecular structure. soton.ac.uk For the quinoline ring, a related structure, a primary dissociation pathway involves the loss of HCN. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to obtain a complete structural assignment. acgpubs.orgresearchgate.netnih.govresearchgate.net

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in the molecule. The chemical shifts of the protons on the quinazoline ring are characteristic and appear in the aromatic region of the spectrum. acgpubs.orgchemicalbook.comorientjchem.org For instance, in 2,3-dihydroquinazolin-4(1H)-ones, aromatic protons typically resonate between δ 6.65 and 8.31 ppm. acgpubs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the quinazoline ring are also characteristic, with carbons bonded to nitrogen appearing at lower field. acgpubs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Quinazoline Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.71 - 8.31 | 114.6 - 134.0 |

| C=O | - | 164.7 |

| CH (dihydroquinazoline ring) | 5.92 | - |

| NH | 4.44, 5.80 | - |

Data is for 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one in CDCl₃ and is illustrative of the general ranges observed for this class of compounds. acgpubs.org

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for the quantification of quinazoline derivatives in solution, based on the Beer-Lambert law. nih.govdoaj.orgpharmjournal.ruresearchgate.net The quinazoline ring system exhibits characteristic electronic transitions that result in strong UV absorption. nih.govresearchgate.net Typically, the UV-Vis absorption spectra of quinazoline derivatives show two main absorption bands: a shorter wavelength band between 240–300 nm, attributed to a π → π* transition in the aromatic system, and a longer wavelength band between 310–425 nm, which can be assigned to an n → π* transition. researchgate.net The exact position and intensity of these bands are influenced by the nature and position of substituents on the quinazoline ring. researchgate.net

Some quinazoline derivatives also exhibit fluorescence, which can be exploited for more sensitive quantification. rsc.orgbeilstein-journals.orgresearchgate.net The fluorescence emission properties, including the wavelength of maximum emission and the quantum yield, are highly dependent on the molecular structure and the solvent environment. rsc.orgresearchgate.netresearchgate.net For example, a series of fluorescent quinazoline compounds have been synthesized with emission maxima ranging from 414 nm to 597 nm. rsc.orgresearchgate.net

Bioanalytical Method Development for In Vitro and In Vivo Research Samples (e.g., cell lysates, animal tissues)

The quantification of this compound in complex biological samples such as cell lysates and animal tissues is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. The development of a robust bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a multi-step process that ensures accuracy, precision, and reliability of the results. rsc.org

Sample Preparation: The initial and most critical step is the efficient extraction of this compound from the biological matrix while removing interfering substances like proteins and lipids. The choice of extraction technique depends on the physicochemical properties of the compound and the nature of the sample.

Protein Precipitation (PPT): This is a common and straightforward method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to denature and precipitate proteins. While simple and fast, it may result in a less clean sample compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases. This method can provide a cleaner sample than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to bind the analyte of interest, allowing impurities to be washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample.

For the analysis of this compound in animal tissues, a homogenization step is required prior to extraction to ensure the tissue is uniformly dispersed, allowing for efficient extraction of the compound. researchgate.netresearchgate.net

Chromatographic and Mass Spectrometric Conditions: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate this compound from other components in the prepared sample before it enters the mass spectrometer. nih.gov A reversed-phase C18 column is often a suitable starting point for small molecules like this compound. The mobile phase composition, typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid to improve ionization, is optimized to achieve a sharp peak shape and good retention time. mdpi.com

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte, minimizing the chances of interference from other molecules. rsc.org

Method Validation: A bioanalytical method must be thoroughly validated to ensure its reliability. Key validation parameters include: youtube.com

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, and long-term storage). researchgate.netnih.govnih.gov

Below is an interactive table summarizing the typical validation parameters and their acceptance criteria for a bioanalytical method.

| Validation Parameter | Description | Acceptance Criteria |

| Selectivity | Ability to detect the analyte without interference from matrix components. | No significant interfering peaks at the retention time of the analyte. |

| Accuracy | Closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the LOQ). |

| Precision | Degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at the LOQ). |

| Linearity | Proportionality of the instrument response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Recovery | Efficiency of the analyte extraction from the matrix. | Consistent, precise, and reproducible. |

| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term). | Concentration within ±15% of the initial concentration. |

Development of High-Throughput Screening (HTS) Assays for Compound Evaluation

High-throughput screening (HTS) enables the rapid testing of large numbers of compounds to identify those that modulate a specific biological target or pathway. bmglabtech.com Developing an HTS assay for this compound would be crucial for identifying its potential biological targets and mechanisms of action. HTS assays can be broadly categorized as biochemical or cell-based. bellbrooklabs.compatsnap.comnih.gov

Biochemical Assays: These assays are performed in a cell-free system and directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. patsnap.com For example, if this compound is hypothesized to be an enzyme inhibitor, an assay could be developed to measure the enzyme's activity in the presence and absence of the compound. Common detection methods for biochemical HTS include: mdpi.com

Fluorescence-Based Assays: These assays measure changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) to determine the activity of the target. nih.gov

Luminescence-Based Assays: These assays rely on the production of light, often through an enzymatic reaction, and are known for their high sensitivity.

Absorbance-Based Assays: These assays measure changes in light absorption at a specific wavelength.

Cell-Based Assays: Cell-based assays are conducted using living cells and can provide more physiologically relevant information than biochemical assays. marinbio.comnih.gov They can be designed to measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, or the expression of a specific gene. nih.gov For this compound, a cell-based assay could be developed to screen for its effects on a particular cell line, for instance, a cancer cell line to assess its cytotoxic potential. nih.govnih.govnih.govnih.gov High-content screening (HCS) is a type of cell-based assay that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a more detailed picture of the compound's effects. nih.gov

HTS Assay Development and Validation: The development of a robust HTS assay involves several key steps:

Assay Design and Optimization: This includes selecting the appropriate assay format (biochemical vs. cell-based), detection method, and optimizing parameters such as reagent concentrations and incubation times. youtube.com

Miniaturization: HTS assays are typically performed in 96-, 384-, or 1536-well plates to increase throughput and reduce reagent costs. bmglabtech.commdpi.com

Automation: Robotics and automated liquid handling systems are used to perform the repetitive steps of the assay, ensuring consistency and high throughput. bmglabtech.com

Assay Validation: The assay is validated using statistical parameters such as the Z'-factor and the signal-to-noise ratio to ensure its robustness and suitability for screening. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

The following interactive table provides an overview of different HTS assay types that could be adapted for the evaluation of this compound.

| Assay Type | Principle | Example Application for this compound | Detection Method |

| Biochemical (Enzyme Activity) | Measures the inhibition or activation of a purified enzyme. | Screening for inhibition of a specific kinase or protease. | Fluorescence, Luminescence, Absorbance |

| Biochemical (Binding Assay) | Measures the binding of the compound to a target protein. | Determining the affinity of the compound for a specific receptor. | Fluorescence Polarization, TR-FRET |

| Cell-Based (Viability/Cytotoxicity) | Measures the effect of the compound on cell survival. | Identifying cytotoxic effects against cancer cell lines. | Luminescence (ATP measurement), Colorimetric (MTT assay) |

| Cell-Based (Reporter Gene) | Measures the expression of a reporter gene linked to a specific promoter. | Screening for modulation of a particular signaling pathway. | Luminescence, Fluorescence |

| High-Content Screening (HCS) | Automated imaging and analysis of multiple cellular parameters. | Assessing effects on cell morphology, protein localization, and organelle health. | Fluorescence Microscopy |

Computational and Theoretical Studies of N 4 Quinazolinylnorvaline

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as N-4-Quinazolinylnorvaline, and a target protein at the atomic level. researchgate.netnih.gov These methods are fundamental in structure-based drug design, offering insights into binding mechanisms that guide the development of more potent and selective inhibitors. frontiersin.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For quinazoline (B50416) derivatives, a common and well-studied target is the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. nih.govnih.gov Docking studies of quinazoline analogues into the EGFR active site help to understand crucial interactions, binding energy, and the molecular binding mode. nih.govmui.ac.ir

In a typical docking simulation for this compound, the compound would be placed into the ATP-binding site of a target like EGFR. The simulation would predict interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the quinazoline core, the norvaline side chain, and key amino acid residues in the receptor's active site (e.g., His887, Gly888, Tyr919, Ala921). nih.gov The output of such a study is a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. Lower binding energy scores suggest a more stable complex and potentially higher inhibitory activity. d-nb.info For instance, studies on similar quinazolinone derivatives have shown that specific substitutions can significantly enhance binding affinity compared to reference inhibitors. rjpbr.combenthamdirect.com

Table 1: Illustrative Molecular Docking Results of Quinazoline Derivatives with a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Reference Inhibitor (e.g., Erlotinib) | -8.8 | MET793, GLY796, LEU718 | 1 |

| This compound (Hypothetical) | -9.5 | MET793, LYS745, CYS797 | 2 |

| Derivative A | -9.1 | MET793, THR790, ASP855 | 1 |

| Derivative B | -10.2 | MET793, GLY796, P-loop | 3 |

Note: This table contains hypothetical data for illustrative purposes based on typical findings for quinazoline derivatives.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energy levels. lumenlearning.comscielo.org.mx For a flexible molecule like this compound, which has rotatable bonds in its norvaline side chain, understanding its conformational preferences is crucial. The molecule's bioactive conformation—the shape it adopts when binding to its target—may not be its lowest energy state in solution. nih.gov

Molecular Dynamics (MD) simulations extend the static picture from docking by simulating the movements of the ligand-protein complex over time, typically nanoseconds. abap.co.innih.gov This provides insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. researchgate.net For quinazoline derivatives, MD simulations have been used to confirm the stability of docked complexes, showing that root-mean-square deviation (RMSD) values remain within an acceptable range (e.g., < 3 Å) over the simulation period. abap.co.innih.gov Such studies reveal that while the core quinazoline structure may remain rigid, side chains can exhibit significant flexibility, which can be pivotal for establishing and maintaining key interactions within the binding pocket. eurjchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules. researchgate.net

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar quinazoline derivatives with experimentally measured biological activity (e.g., IC50 values) is required. nih.govresearchgate.net Various molecular descriptors are then calculated for each compound, which can be categorized as constitutional, topological, electronic, or physicochemical. nih.govmui.ac.ir

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to generate a predictive equation. acs.orgjbclinpharm.org For example, a QSAR study on quinazoline derivatives as cytotoxic agents identified descriptors related to charge, 2D autocorrelation, and functional groups as significant for predicting anticancer activity. nih.gov The resulting model's robustness and predictive power are validated internally (e.g., cross-validation Q²) and externally (using a test set of compounds not included in model training). researchgate.netacs.org A successful QSAR model can then be used to predict the biological activity of this compound.

Table 2: Example of Descriptors Used in a QSAR Model for Quinazoline Derivatives

| Descriptor Type | Descriptor Example | Correlation with Activity |

| Electronic | Dipole Moment | Positive |

| Topological | Wiener Index | Negative |

| Physicochemical | LogP (Lipophilicity) | Positive |

| Constitutional | Molecular Weight | Negative |

| Quantum-Chemical | HOMO/LUMO Energy Gap | Positive |

Note: This table provides examples of descriptor types and their potential correlation with biological activity in a hypothetical QSAR model.

When the three-dimensional structure of the biological target is unknown, LBDD approaches become essential. nih.govnih.gov QSAR is a cornerstone of LBDD. researchgate.net Based on the insights from a validated QSAR model, new molecules can be designed with modified structures predicted to have enhanced activity. For instance, if a QSAR model indicates that higher lipophilicity and the presence of a hydrogen bond donor at a specific position increase activity, this compound could be structurally modified to optimize these features. nih.gov This approach bypasses the need for a receptor structure by leveraging information from a set of active molecules, guiding the synthesis of more potent analogues. nih.gov

In Silico ADME Prediction and Property Optimization

In the drug discovery process, it is critical that a compound not only interacts effectively with its target but also possesses favorable pharmacokinetic properties. nih.gov In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction tools are used early in the design phase to estimate these properties and identify potential liabilities. researchgate.net

For this compound, a variety of ADME parameters can be calculated using specialized software. actascientific.commdpi.com These predictions are based on the molecule's structure and physicochemical properties. Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five. mdpi.commdpi.com

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). actascientific.com

Excretion: Estimation of total clearance. mdpi.com

These computational tools allow for the early optimization of a compound's ADME profile. rsc.org If this compound is predicted to have poor oral absorption or high metabolic instability, its structure can be modified to improve these characteristics, thereby increasing its potential as a viable drug candidate. rjpbr.combenthamdirect.com Studies on pyrazolylaminoquinazoline derivatives, for example, have used in silico tools to screen for compounds with lower predicted toxicity and better ADME profiles. japsonline.com

Table 3: Predicted In Silico ADME Properties for this compound (Illustrative)

| ADME Property | Predicted Value/Classification | Interpretation |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP | 2.5 | Good balance of solubility and permeability |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeation | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Hepatotoxicity | Low risk | Favorable safety profile |

Note: This table contains hypothetical data for illustrative purposes based on typical in silico predictions for drug-like molecules.

Assessment of Absorption, Distribution, Metabolism, and Excretion Parameters (excluding toxicity)

No published studies were found that have computationally assessed the ADME properties of this compound. In general, the in silico prediction of ADME properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. echemi.com These computational models use the chemical structure of a compound to predict various parameters.

Typically, the assessment would involve the calculation of physicochemical properties that influence ADME, such as:

Molecular Weight (MW): Affects diffusion and absorption.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences absorption and distribution.

Topological Polar Surface Area (TPSA): Relates to membrane permeability.

Hydrogen Bond Donors and Acceptors: Important for solubility and binding.

Aqueous Solubility (LogS): Crucial for absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to enter the central nervous system. Current time information in Bangalore, IN.

Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions. chembuyersguide.com

Without specific research on this compound, no data table can be generated for these parameters.

Computational Approaches for Enhancing Drug-likeness

There is no available research detailing computational efforts to enhance the drug-likeness of this compound. Enhancing drug-likeness through computational methods often involves iterative structural modifications to optimize the balance of potency, selectivity, and ADME properties. sigmaaldrich.com This process is frequently guided by established principles such as Lipinski's Rule of Five. echemi.com

Quantitative Structure-Activity Relationship (QSAR) studies are a common computational tool used for this purpose. By building mathematical models that correlate chemical structures with biological activities, QSAR can guide the design of new analogues with improved properties. Molecular docking studies, which predict the binding orientation of a molecule to a target protein, also play a crucial role in structure-based drug design and optimization.

For the broader class of quinazoline derivatives, numerous computational studies have been conducted to improve their drug-like properties for various therapeutic targets, including anticancer and antimalarial agents. These studies often report the generation of new analogues with optimized physicochemical and pharmacokinetic profiles. However, none of this research specifically names or includes this compound.

Due to the lack of specific data for this compound, a data table illustrating computational modifications and their predicted impact on drug-likeness cannot be created.

Future Directions and Emerging Research Perspectives for N 4 Quinazolinylnorvaline

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the quinazoline (B50416) ring allows for extensive modifications, leading to compounds with a wide array of biological activities. ijpsjournal.comwisdomlib.org While much of the initial focus for quinazoline derivatives has been on cancer and infectious diseases, researchers are now expanding their investigations into other therapeutic areas.

Future research on N-4-Quinazolinylnorvaline is poised to explore novel biological targets. Given the diverse activities of quinazoline compounds, potential areas of investigation include:

Neurodegenerative Diseases: Some quinazoline derivatives have shown promise in the context of Alzheimer's disease by inhibiting acetylcholinesterase, modulating amyloid-beta aggregation, and exhibiting antioxidant properties. mdpi.com Research could explore if this compound or its analogs can be effective multi-target-directed ligands for neurodegenerative conditions. mdpi.com

Inflammatory Disorders: The anti-inflammatory properties of quinazolines are well-documented. tandfonline.com Future studies could investigate the specific mechanisms by which this compound might modulate inflammatory pathways, potentially leading to treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Cardiovascular Diseases: Certain quinazoline derivatives are approved for treating hypertension. wisdomlib.org Investigations into the effects of this compound on cardiovascular targets, such as specific receptors or enzymes involved in blood pressure regulation, could unveil new therapeutic possibilities.

The exploration of these and other therapeutic areas, such as virology and parasitic diseases, will be crucial in unlocking the full potential of this compound. clario.comppd.combiontech.comclinmax.com

Advanced Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of quinazoline derivatives has evolved significantly, moving from traditional, often harsh, methods to more efficient and environmentally friendly approaches. ijpsjournal.com The development of advanced synthetic methodologies is critical for the efficient and sustainable production of this compound and its analogs.

Key areas of focus in this domain include:

Green Chemistry: Researchers are increasingly employing green chemistry principles in the synthesis of quinazolines. tandfonline.comopenmedicinalchemistryjournal.com This includes the use of microwaves, ultrasound, and deep eutectic solvents to reduce reaction times, energy consumption, and the use of hazardous reagents. tandfonline.com One-pot, multi-component reactions are also being explored to improve atom economy and reduce waste. openmedicinalchemistryjournal.commdpi.com

Catalysis: The use of novel catalysts, including non-noble metals like manganese, is being investigated to develop more sustainable and cost-effective synthetic routes. acs.org Iodine-catalyzed reactions and transition-metal-free approaches are also gaining traction as greener alternatives. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of this compound could streamline its production.

These advanced methodologies not only make the synthesis more sustainable but also facilitate the rapid generation of diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies.

Integration with Multi-Omics and Systems Biology for Mechanistic Insights

To fully understand the biological effects of this compound, a holistic approach that integrates various "omics" technologies is essential. metwarebio.com Systems biology, which aims to understand the complex interactions within biological systems, provides a powerful framework for this endeavor. cam.ac.uknih.gov

Future research will likely involve:

Multi-Omics Analysis: The integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data can provide a comprehensive picture of the cellular response to this compound. researchgate.netfrontiersin.orgplos.org This approach can help identify not only the primary target of the compound but also its off-target effects and the broader biological pathways it modulates. drugtargetreview.comnih.gov

Computational Modeling: Systems biology relies heavily on computational models to simulate and predict the behavior of complex biological networks. researchgate.net By integrating experimental data into these models, researchers can gain deeper insights into the mechanism of action of this compound and identify potential biomarkers for its efficacy. drugtargetreview.com

Network Analysis: This approach focuses on understanding the interactions between different molecular components within a cell. researchgate.net By mapping the interaction network of this compound, researchers can identify key nodes and pathways that are critical for its therapeutic effects.

The integration of these powerful technologies will be instrumental in elucidating the detailed molecular mechanisms of this compound and in the rational design of next-generation therapies. nih.gov

Development of Prodrug Strategies and Targeted Delivery Systems (mechanistic, not clinical)

Enhancing the delivery of this compound to its intended target while minimizing off-target effects is a key challenge. The development of prodrug strategies and targeted delivery systems offers a promising solution.

Prodrug Design: A prodrug is an inactive or less active form of a drug that is converted to its active form in the body. This approach can be used to improve the pharmacokinetic properties of this compound, such as its solubility and bioavailability. acs.org For instance, the addition of a phosphate (B84403) promoiety can enhance aqueous solubility. acs.org

Nanoscale Delivery Systems: Nanoparticles can be engineered to encapsulate this compound, protecting it from degradation and facilitating its transport to the target site. pharmtech.comnih.gov These systems can be designed for passive targeting, relying on the enhanced permeability and retention (EPR) effect in tumors, or active targeting, where the nanoparticle surface is functionalized with ligands that bind to specific receptors on target cells. pharmtech.comiptsalipur.org

Stimuli-Responsive Systems: Smart drug delivery systems can be designed to release their payload in response to specific stimuli present at the target site, such as changes in pH or the presence of certain enzymes. frontiersin.org This allows for a more precise and controlled release of this compound.

These advanced delivery strategies hold the potential to significantly improve the therapeutic index of this compound by increasing its efficacy and reducing its systemic toxicity. ijper.org

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of modern drug discovery and development necessitates collaboration across different scientific disciplines. ecorrector.comphilarchive.org Advancing the research on this compound will require a concerted effort from chemists, biologists, pharmacologists, and computational scientists.

Interdisciplinary Teams: Bringing together experts from various fields can foster innovation and lead to a more comprehensive understanding of the compound's properties and potential applications. mdpi.comresearchgate.net For example, collaborations between synthetic chemists and systems biologists can accelerate the discovery of novel biological targets. nih.gov

Open Science and Data Sharing: Sharing research data and findings in a timely manner can accelerate the pace of discovery. Collaborative platforms and databases can facilitate the exchange of information and prevent the duplication of efforts.